![molecular formula C22H15F3N2O4 B2399412 (2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327177-54-7](/img/structure/B2399412.png)
(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
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Description
(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H15F3N2O4 and its molecular weight is 428.367. The purity is usually 95%.
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Biological Activity
The compound (2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide belongs to the chromene class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, anti-inflammatory properties, and its mechanisms of action.
Chemical Structure and Properties
The structural formula of the compound is characterized by:
- A chromene backbone
- A furan moiety
- A trifluoromethyl-substituted phenyl group
- A carboxamide functional group
These features contribute to its reactivity and interaction with biological targets.
1. Anticancer Activity
Research has shown that derivatives of chromene carboxamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of chromone derivatives, revealing that several compounds demonstrated IC50 values in the range of 0.9–10 μM against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cell lines. The presence of specific substituents on the chromone nucleus was linked to enhanced cytotoxicity .
Table 1: Cytotoxicity of Chromone Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 0.9 |
Compound B | OVCAR | 5.0 |
Compound C | HCT-116 | 10.0 |
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties, particularly as an inhibitor of lipoxygenase enzymes. In vitro studies indicated that certain chromone derivatives inhibited soybean lipoxygenase effectively, which is crucial for inflammatory processes .
Table 2: Inhibition of Lipoxygenase by Chromone Derivatives
Compound | % Inhibition at 100 μM |
---|---|
Compound D | 70% |
Compound E | 65% |
Compound F | 80% |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition: The trifluoromethyl group enhances the compound's ability to interact with enzyme targets through hydrogen bonding and increased lipophilicity, facilitating membrane permeability .
- Free Radical Scavenging: Compounds with similar structures have shown antioxidant properties, potentially reducing oxidative stress in cells .
Case Studies and Research Findings
A detailed study focused on the biological activity of related chromene derivatives indicated that:
- The presence of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity due to improved binding affinity to target proteins.
- Molecular docking studies revealed that these compounds could effectively bind to active sites of enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), suggesting dual inhibitory effects against multiple targets .
Table 3: Dual Inhibitory Effects on Enzymes
Compound | AChE IC50 (μM) | COX IC50 (μM) |
---|---|---|
Compound G | 19.2 | 15.4 |
Compound H | 10.4 | 12.5 |
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-hydroxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O4/c23-22(24,25)14-3-1-4-15(10-14)27-21-18(20(29)26-12-17-5-2-8-30-17)9-13-6-7-16(28)11-19(13)31-21/h1-11,28H,12H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOVHHVPBWBQFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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